molecular formula C23H26N2O8 B11603640 3'-Butyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Butyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11603640
M. Wt: 458.5 g/mol
InChI Key: JSLRAQZTASFYFX-UHFFFAOYSA-N
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Description

3’-Butyl 5’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spiro[indole-pyran] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Butyl 5’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.

    Spirocyclization: The indole derivative undergoes spirocyclization with a pyran precursor under basic conditions to form the spiro[indole-pyran] structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy-oxoethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitric acid, halogens, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying spirocyclic systems and their behavior in various chemical reactions.

Biology

Biologically, the compound’s structure allows it to interact with enzymes and receptors, making it a candidate for drug development

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities due to their ability to interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism by which 3’-Butyl 5’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro[indole-pyran] structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-pyran] Derivatives: Compounds with similar spirocyclic structures but different substituents.

    Indole Derivatives: Compounds with an indole core but lacking the spirocyclic structure.

    Pyran Derivatives: Compounds with a pyran ring but different core structures.

Uniqueness

The uniqueness of 3’-Butyl 5’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development in various fields.

Properties

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

3-O'-butyl 5-O'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H26N2O8/c1-5-6-11-32-21(28)18-19(24)33-15(12-16(26)30-3)17(20(27)31-4)23(18)13-9-7-8-10-14(13)25(2)22(23)29/h7-10H,5-6,11-12,24H2,1-4H3

InChI Key

JSLRAQZTASFYFX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)C)C(=O)OC)CC(=O)OC)N

Origin of Product

United States

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